Ned 19

Übersicht

Beschreibung

Ned 19 is a selective membrane-permeant non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP). It is known for its ability to inhibit NAADP-mediated calcium signaling, which plays a crucial role in various cellular processes. This compound has been widely used in scientific research to study the functions of NAADP signaling in different cell types .

Vorbereitungsmethoden

The synthesis of Ned 19 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a pyridoindole ring system.

Functionalization: The core structure is then functionalized with various substituents, including a fluorophenyl group and a piperazine moiety.

Final assembly: The final step involves the coupling of the functionalized core structure with a methoxyphenyl group to form the complete this compound molecule.

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if needed.

Analyse Chemischer Reaktionen

Ned 19 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different derivatives.

Substitution: this compound can undergo substitution reactions, where specific substituents on the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ned 19 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a chemical probe to study NAADP-mediated calcium signaling pathways.

Biology: In biological research, this compound is used to investigate the role of NAADP in various cellular processes, such as calcium release and signal transduction.

Medicine: this compound has been studied for its potential therapeutic applications, including its ability to inhibit tumor growth and metastasis in cancer research.

Wirkmechanismus

Ned 19 exerts its effects by selectively antagonizing the NAADP receptor, thereby inhibiting NAADP-mediated calcium release. This inhibition occurs without directly blocking calcium channels. The molecular targets of this compound include the NAADP receptor and associated calcium channels. The pathways involved in its mechanism of action include the modulation of intracellular calcium levels, which affects various downstream cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ned 19 is unique in its selective antagonism of the NAADP receptor. Similar compounds include:

Trans-Ned 19: A stereoisomer of this compound with similar antagonistic properties.

Bafilomycin A1: An inhibitor of vacuolar-type H±ATPase, which also affects calcium signaling but through a different mechanism.

Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2±ATPase (SERCA), which indirectly affects calcium signaling.

Compared to these compounds, this compound is unique in its specific targeting of the NAADP receptor, making it a valuable tool for studying NAADP-mediated calcium signaling .

Biologische Aktivität

Ned-19 is a compound recognized for its role as an antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a key second messenger involved in calcium signaling within cells. This article explores the biological activity of Ned-19, detailing its mechanisms, effects on various cellular processes, and implications for therapeutic applications.

Ned-19 functions primarily by inhibiting NAADP-mediated calcium release from intracellular stores. This inhibition is crucial as NAADP plays a significant role in various physiological processes, including muscle contraction, neurotransmitter release, and immune responses. The compound exhibits two distinct binding sites on the NAADP receptor: a high-affinity locking site and a low-affinity opening site. The presence of specific functional groups, such as fluorine and carboxylic acid, significantly influences its biological activity.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications to Ned-19 can dramatically alter its potency. For instance, the methyl ester derivative (Ned-19.4) shows reduced efficacy compared to Ned-19 itself, with an IC50 value of 10 μM versus 65 nM for Ned-19 in inhibiting NAADP-mediated calcium release . These findings highlight the importance of the carboxylic acid group and the position of the fluorine atom in maintaining biological activity.

Calcium Signaling

Ned-19's primary action is to inhibit calcium signaling pathways mediated by NAADP. In various studies, it has been shown to effectively block NAADP-induced calcium release in different cell types. For example, in T-cells stimulated with anti-CD3 antibodies, trans-Ned 19 (a variant of Ned-19) was found to decrease T-cell activation markers and inhibit proliferation in a concentration-dependent manner .

Immune Response Modulation

Ned-19 has also been implicated in modulating immune responses. The inhibition of NAADP signaling by trans-Ned 19 promotes differentiation of CD4+ T-cells into Th17 cells while enhancing their suppressive capacity . This effect suggests potential therapeutic applications for controlling inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the effects of Ned-19 on various biological systems:

- Calcium Release Inhibition : A study demonstrated that Ned-19 effectively inhibits NAADP-mediated calcium release in sea urchin homogenates, providing insights into its pharmacological profile .

- T-cell Activation : Research indicated that trans-Ned 19 reduces the activation status of naïve CD4+ T-cells post-stimulation, suggesting its role in modulating immune responses during inflammation .

- Pancreatic Function : High concentrations of Ned-19 (100 μM) were shown to inhibit cholecystokinin (CCK) responses in pancreatic acinar cells, indicating its influence on digestive enzyme secretion .

Data Summary

| Study | Key Findings | IC50 Values |

|---|---|---|

| Calcium Release Assay | Inhibits NAADP-mediated Ca2+ release | Ned-19: 65 nM; Ned-19.4: 10 μM |

| T-cell Activation | Reduces activation markers and inhibits proliferation | Not specified |

| Pancreatic Function | Inhibits CCK responses | 100 μM |

Eigenschaften

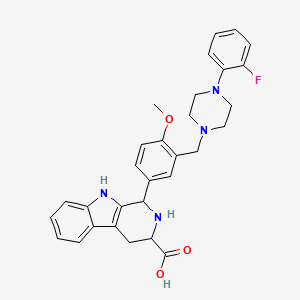

IUPAC Name |

1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCEERDBRGPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.